5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
Chemical Structure and Key Features:
This compound (CAS 332858-81-8) is a bicyclic pyrazolo[1,5-a]pyrimidine derivative with a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration). Its structure features:
- A carboxylic acid group at position 3, enabling hydrogen bonding and ionization.
- A p-tolyl group (4-methylphenyl) at position 5, contributing steric bulk and hydrophobic interactions.
- A trifluoromethyl (CF₃) group at position 7, enhancing metabolic stability and lipophilicity .
Synthesis:
The compound is synthesized via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. For instance, a brominated intermediate at C-3 undergoes Pd-catalyzed coupling with boronic acids, while SNAr at C-5 is facilitated by PyBroP activation .
Properties
IUPAC Name |
5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-8-2-4-9(5-3-8)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-5,7,11-12,20H,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQPRHKSQMCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 5
Substituent Variations at Position 7
Functional Group Modifications at C-3
Physicochemical Properties
- For example, replacing CF₃ with CF₂H () lowers logP by ~0.5 units .
- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility (e.g., >50 µM in PBS) compared to ester or amide analogs, which may require formulation optimization .
Biological Activity
5-(P-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential applications in various therapeutic areas.
- Molecular Formula : C14H14F3N3
- Molecular Weight : 281.28 g/mol
- CAS Number : 676254-55-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro studies demonstrated that the compound exhibited significant anticancer activity at concentrations as low as 5 µg/ml, although it was less potent compared to doxorubicin, a standard chemotherapeutic agent .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. The following table summarizes some of the key findings regarding its enzymatic inhibition:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive Inhibition | 12.5 | MDPI |
| Cyclin-dependent Kinase | Non-competitive Inhibition | 15.0 | PMC |
| Phosphodiesterase I | Mixed Inhibition | 9.8 | PMC |
These results suggest that the compound could serve as a lead for developing new inhibitors targeting these enzymes.
Antifungal and Insecticidal Activities
In addition to its anticancer properties, the compound has shown promising antifungal and insecticidal activities. A study reported that derivatives of trifluoromethyl pyrimidines exhibited significant antifungal effects against various pathogens:
- Fungal Strains Tested :
- Botrytis cinerea
- Sclerotinia sclerotiorum
The inhibition rates for certain derivatives were comparable to established antifungal agents, indicating potential use in agricultural applications .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines. The derivative containing the trifluoromethyl group showed enhanced selectivity and potency compared to its non-trifluoromethyl counterparts.
- Enzymatic Activity : Another investigation focused on the inhibition of cyclin-dependent kinases by this compound. The results indicated that structural modifications could optimize binding affinity and selectivity for specific kinase targets.
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) | Characterization |
|---|---|---|---|
| Cyclization | 13–50% | >95% | NMR, LC-MS |
| Hydrolysis | 63–70% | >98% | IR, HRMS |
Advanced: How can stereoisomerism in tetrahydropyrazolo[1,5-a]pyrimidine derivatives be resolved and validated?
Q. Methodological Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to resolve syn- and anti-isomers .
- NMR Analysis : Assign stereochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy). For example, syn-isomers show NOE correlations between the 5-p-tolyl and 7-trifluoromethyl groups .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives (e.g., anti-isomers exhibit distinct dihedral angles between fused rings) .
Q. Example :
- Ethyl (5R,7S)-5,7-dimethyl derivative (SYN) : δ<sup>1</sup>H NMR (CDCl3): 1.48 (t, 3H, J = 7.1 Hz), 4.46 (q, 2H) .
- Ethyl (5S,7S)-5,7-dimethyl derivative (ANTI) : Distinct NOE cross-peaks at δ 2.89 (s, 1H) .
Advanced: How to design experiments to assess GPCR coupling bias induced by this compound?
Q. Methodological Answer :
- Receptor Mutagenesis : Introduce mutations (e.g., L83Q, Y128S in vasopressin V2 receptor) to probe binding pocket interactions. Use site-directed mutagenesis and HEK293 cell transfection .
- Functional Assays :
- Data Normalization : Express results as % wild-type receptor activity. Statistical significance is determined via ANOVA with post-hoc Tukey tests (p < 0.05) .
Q. Key Finding :
- L83Q Mutant : Shows 40% reduced cAMP activation but retains β-arrestin recruitment, indicating Gs-biased signaling .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., m/z 303.22 for ethyl ester intermediates) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
Q. Example :
- Ethyl ester intermediate : <sup>1</sup>H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H), 7.35–7.37 (m, 2H), 4.46 (q, 2H) .
Advanced: How to resolve contradictions in SAR studies for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
Q. Methodological Answer :
- Meta-Analysis : Compare activity data across analogs (e.g., 5-cyclopropyl vs. 5-phenyl derivatives) using cheminformatics tools (e.g., Schrödinger’s QikProp) to identify physicochemical outliers .
- Free Energy Perturbation (FEP) : Model trifluoromethyl interactions with target binding pockets (e.g., PI3Kγ) to explain potency variations .
- Experimental Validation : Synthesize and test "outlier" compounds (e.g., 5-ethyl vs. 5-cyclopropyl) under standardized assay conditions .
Q. SAR Table :
| Substituent (Position 5) | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Cyclopropyl | PI3Kγ | 12 ± 3 | High lipophilicity (cLogP 3.2) |
| Phenyl | PI3Kγ | 85 ± 10 | Reduced selectivity due to π-π stacking |
Basic: What strategies mitigate side reactions during trifluoromethyl group introduction?
Q. Methodological Answer :
- Reagent Choice : Use stable trifluoromethyl sources (e.g., TMSCF3 or Umemoto’s reagent) to minimize radical side reactions .
- Temperature Control : Maintain reactions at –20°C to 0°C during CF3 coupling to suppress polymerization .
- In Situ Monitoring : TLC (hexane/ethyl acetate 3:1) tracks reaction progress; quench unreacted reagents with aqueous NaHCO3.
Q. Yield Optimization :
| Condition | Side Product (%) | Mitigation Strategy |
|---|---|---|
| High Temp (>25°C) | 30–40% | Use ice bath |
| Excess CF3 Source | 20% | Stoichiometric control |
Advanced: How to evaluate metabolic stability of this compound in preclinical models?
Q. Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Assays : Test against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Data Interpretation : Calculate t1/2 and Clint (intrinsic clearance). For example, t1/2 > 60 min suggests favorable metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
